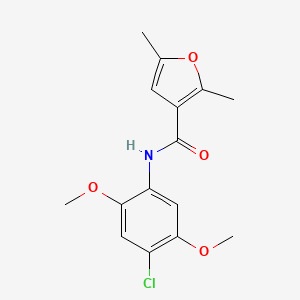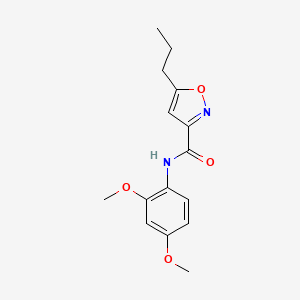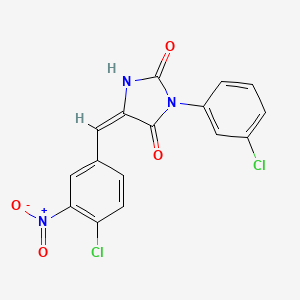
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide
説明
Furamide derivatives, including compounds with modifications on the furan ring and various substituents, have been explored for their diverse biological activities and applications in material science. The interest in these compounds stems from their structural versatility and the range of properties they exhibit, which can be finely tuned by modifying the substituents on the furan core and the amide moiety.
Synthesis Analysis
Furamide derivatives are typically synthesized through the reaction of furan carboxylic acids or their derivatives with amines. For example, 2,4-Dimethyl-N-aryl-3-furamides were synthesized by reacting 2,4-dimethyl-furan-3-carbonyl chloride with aromatic amines in the presence of triethylamine, highlighting a common synthetic approach for furamide derivatives (Matiichuk et al., 2020). This method demonstrates the versatility of furamide synthesis, allowing for the introduction of various substituents to tailor the compound's properties.
Molecular Structure Analysis
The molecular structure of furamide derivatives is characterized by the presence of the furan ring, known for its aromaticity and reactivity due to the oxygen atom, and the amide group, which can engage in hydrogen bonding and significantly influence the compound's physicochemical properties. Crystal structure determination through X-ray diffraction is a common method to elucidate the precise geometry and confirm the structure of synthesized compounds, as seen in studies of related furamide derivatives (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Furamides can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, due to the reactive nature of the furan ring and the amide functionality. The reactivity can be influenced by substituents on the furan ring and the nature of the amide. For instance, the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide to synthesize furo[3,2-c]quinolin-4(5H)-one illustrates the potential for constructing complex heterocycles from furamide precursors (Lindahl et al., 2006).
Physical Properties Analysis
The physical properties of furamide derivatives, such as melting point, solubility, and crystallinity, can vary widely depending on the specific substituents attached to the furan ring and the amide group. These properties are crucial for the compound's applications in material science and pharmaceuticals. For example, the introduction of bulky or highly electronegative groups can affect the compound's solubility and melting point, which are critical parameters for the design of pharmaceutical agents and materials with specific applications.
Chemical Properties Analysis
The chemical properties of furamide derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the electronic effects of the substituents on the furan ring and the amide nitrogen. The presence of electron-donating or electron-withdrawing groups can significantly alter the compound's reactivity, enabling the design of molecules with targeted chemical behaviors for specific applications.
- Synthesis and anti-inflammatory activity of 2,4-dimethyl-N-aryl-3-furamides (Matiichuk et al., 2020)
- Crystal structure determination of related compounds (Prabhuswamy et al., 2016)
- Cyclopalladation reactions of furamide derivatives (Lindahl et al., 2006)
作用機序
Target of Action
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide is a member of the N-Methoxybenzyls, a group of toxic phenylethylamine derivatives . The primary target of this compound is the serotonin 5-HT 2A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological processes .
Mode of Action
This compound acts as a potent agonist at the serotonin 5-HT 2A receptor . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, the activation of the 5-HT 2A receptor leads to a series of biochemical reactions that result in the compound’s effects .
Biochemical Pathways
Upon activation of the 5-HT 2A receptor, the compound triggers a cascade of events involving several biochemical pathways. These include the phospholipase C and phospholipase A2 pathways, which lead to the production of secondary messengers like inositol trisphosphate and diacylglycerol . These messengers further influence various cellular processes, leading to the compound’s downstream effects .
Pharmacokinetics
Similar compounds in the n-methoxybenzyls group are known to have complex pharmacokinetics, with varying degrees of bioavailability .
Result of Action
The activation of the 5-HT 2A receptor by N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide can lead to a variety of molecular and cellular effects. These may include changes in cell signaling, gene expression, and neuronal activity . The specific effects can vary depending on the context and the specific cells involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with the 5-HT 2A receptor . Additionally, individual factors such as genetics and overall health can also impact the compound’s effects .
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-8-5-10(9(2)21-8)15(18)17-12-7-13(19-3)11(16)6-14(12)20-4/h5-7H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYMZEWFXFGGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4831965.png)
![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine](/img/structure/B4831980.png)
![dimethyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4831994.png)
![3-ethyl-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4832007.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4832014.png)
![N-(2-furylmethyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4832025.png)

![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4832029.png)
![N-{4-[4-methyl-5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4832060.png)
![3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4832066.png)
![8,8-dimethyl-10-(4-morpholinylmethylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4832071.png)
![N-(2-hydroxy-4-{4-hydroxy-3-[(2-thienylcarbonyl)amino]benzyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4832081.png)
![1'-{2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4832082.png)